Product packaging for Cysteinyldopa(Cat. No.:CAS No. 19641-92-0)

Cysteinyldopa

Cat. No.: B216619
CAS No.: 19641-92-0
M. Wt: 316.33 g/mol
InChI Key: SXISMOAILJWTID-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteinyldopa (5-S-Cysteinyldopa) is a catecholamine formed through the enzymatic hydrolysis of 5-S-glutathionedopa within melanin-producing cells . It is a key metabolic precursor in the biosynthesis of pheomelanin pigments . The primary research application of this compound is as a sensitive and specific biochemical tumor marker for malignant melanoma; elevated levels are found in the plasma and urine of affected individuals, making it valuable for diagnostic research and monitoring postoperative metastases . In vitro studies indicate that this compound exhibits selective toxicity toward tumor cells, with its cytotoxicity mediated by the production of hydrogen peroxide . Beyond oncology, this compound has been detected in neural tissues such as the ganglion stellatum, suggesting potential research applications in neurochemistry . This compound also serves as a starting material in organic synthesis, participating in reactions like the Pictet–Spengler cyclization to form benzothiazepine derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical patient management, or any therapeutic applications. RUO products are not validated or approved for such uses, and their application in a diagnostic setting can pose risks to patient safety and carry legal consequences .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O6S B216619 Cysteinyldopa CAS No. 19641-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19641-92-0

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1

InChI Key

SXISMOAILJWTID-BQBZGAKWSA-N

SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Synonyms

5 S Cysteinyldopa
5-S-Cysteinyldopa
Cysteinyldopa

Origin of Product

United States

Cysteinyldopa: Foundational Concepts in Biochemical Research

Contextualizing Cysteinyldopa within Amino Acid Metabolism Studies

This compound, particularly its 5-S isomer, is recognized as a key metabolite derived from the amino acid tyrosine ontosight.ainih.govebi.ac.uk. Its formation is intrinsically linked to the initial steps of melanin (B1238610) biosynthesis, a complex cascade initiated by the enzyme tyrosinase. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized to the reactive intermediate dopaquinone (B1195961) ontosight.ainih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netplasticsurgerykey.com.

In the presence of sulfhydryl-containing compounds such as cysteine or glutathione (B108866), dopaquinone undergoes rapid conjugation. This reaction yields this compound (predominantly the 5-S isomer) and glutathionyldopa nih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netnih.govmedicaljournalssweden.semdpi.comresearchgate.netunina.itnih.gov. These conjugated molecules serve as essential precursors in the pathway leading to pheomelanin, the pigment responsible for yellow to red hues nih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netunina.it. In contrast, when sulfhydryl groups are not sufficiently available, dopaquinone follows an alternative route, leading to the synthesis of eumelanin (B1172464) precursors like 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) skinwhiteningscience.comresearchgate.netnih.govmdpi.com.

Beyond its role as a pigment precursor, this compound is also subject to further metabolic modifications, including O-methylation, a process observed in liver extracts and within the urine of melanoma patients semanticscholar.org. The presence of this compound in plasma and urine, with levels that can be influenced by various physiological and pathological conditions, makes it a compound of significant interest in metabolic research nih.govsemanticscholar.orgwikipedia.orgmdpi.commedicaljournals.se.

Historical Trajectory and Seminal Discoveries in this compound Investigations

The scientific journey of this compound is closely tied to the elucidation of melanin synthesis pathways and the investigation of pigment-related diseases, most notably melanoma. Early research efforts focused on identifying the critical intermediates involved in melanin production. A pivotal discovery was the identification of cysteinyldopas as early intermediates in the biogenesis of pheomelanins, the pigments characteristic of red hair researchgate.net. Subsequent foundational work established that the reaction between dopaquinone and cysteine is a primary mechanism for this compound formation, a process that can occur spontaneously or be modulated by biological oxidation nih.govskinwhiteningscience.commdpi.comresearchgate.netnih.govmedicaljournalssweden.semdpi.comresearchgate.netunina.itnih.gov.

Seminal research has documented the presence and significance of this compound in various biological contexts. Studies have employed histofluorescence methods and chemical analyses to investigate its occurrence and function within human melanocytes, benign nevi, and malignant melanomas tandfonline.com. The diagnostic potential of this compound, particularly its 5-S isomer, gained traction as studies revealed elevated levels in the plasma and urine of melanoma patients nih.govwikipedia.orgmdpi.comresearchgate.net. Pioneering work by Agrup and colleagues in the late 1970s explored the application of 5-S-cysteinyldopa in melanoma diagnosis, accumulating substantial clinical experience wikipedia.org. Further research by Yamada and associates underscored the utility of measuring melanin precursor metabolites, including this compound, in urine as markers for melanoma metastasis nih.govresearchgate.net. Investigations into the structural characteristics of melanosomes also confirmed the presence of this compound within these organelles nih.govresearchgate.net. Collectively, these discoveries have cemented this compound's status as a compound of considerable importance in both biochemical and clinical research.

Fundamental Role in Pigmentary Systems Research

This compound plays a fundamental role in the study of pigmentary systems, primarily serving as a crucial intermediate in the biosynthesis of pheomelanin, the pigment responsible for yellow to red coloration nih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netunina.it. Melanogenesis, the intricate process of melanin production, takes place within specialized organelles known as melanosomes, located inside melanocytes ontosight.ainih.govmdpi.commdpi.comresearchgate.netplasticsurgerykey.commdpi.com. The pathway commences with the enzyme tyrosinase, which facilitates the conversion of tyrosine to L-DOPA and subsequently to dopaquinone ontosight.ainih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netplasticsurgerykey.com.

When dopaquinone interacts with cysteine, it forms this compound. This molecule then undergoes further oxidative transformations, including cyclization and polymerization, ultimately yielding pheomelanin, the pigment responsible for the yellow to red hues observed in skin, hair, and eyes nih.govnih.govskinwhiteningscience.commdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netunina.it. The relative proportions of pheomelanin and eumelanin (the brown-to-black pigment derived from dihydroxyindoles) dictate the spectrum of human pigmentation nih.govnih.govmdpi.com. Research focused on pigmentary systems frequently examines the enzymes and substrates involved in this pathway, with this compound holding a central position in the pheomelanin synthesis branch nih.govnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netunina.it.

The presence and concentration of this compound are also significant for understanding disorders of pigmentation and related conditions, most notably melanoma. Elevated levels of this compound in biological fluids have been observed in melanoma patients, prompting its investigation as a potential diagnostic and prognostic biomarker ontosight.ainih.govwikipedia.orgmdpi.commedicaljournals.seresearchgate.netnih.gov. Furthermore, studies have explored the effects of this compound on tumor cells, suggesting biological activities that extend beyond its role in pigment synthesis aacrjournals.org.

Data Tables

The following tables present key research findings related to this compound's metabolic presence and biological activity.

Table 1: Urinary Excretion of 5-S-Cysteinyldopa in Children and Young Adults This table summarizes findings on the mean urinary excretion levels of 5-S-cysteinyldopa across different age groups, based on research by Kågedal et al. medicaljournals.se.

Age GroupMean Urinary 5-S-Cysteinyldopa (mmol/mol creatinine)
Children (5-15 years)38.1
Young Adults (20-33 years)48.9

Note: The study also reported age-related decreases in children, with a mean of 60.4 mmol/mol creatinine (B1669602) at 5 years and 28.0 mmol/mol creatinine at 15 years.

Table 2: In Vitro Inhibition of Tumor Cell Growth by 5-S-Cysteinyldopa This table illustrates the percentage of growth inhibition observed in various human tumor cell lines when treated with 5-S-cysteinyldopa, as reported by Ito et al. aacrjournals.org.

Cell Line5-S-Cysteinyldopa (1 mM) Growth Inhibition (%)
NB-1 (Neuroblastoma)66
YT-nu (Neuroblastoma)67
HMV (Amelanotic Melanoma)44
SEKI (Amelanotic Melanoma)60
MKN-28 (Gastric Carcinoma)47
HeLa-S3 (Squamous Cell Carcinoma)24
KB (Squamous Cell Carcinoma)64
Salivary Gland Carcinoma33
Mouse Fibroblast (L929)Minimal
Chinese Hamster Fibroblast (Don-6)Minimal

Note: L-DOPA at a concentration of 6 mM exhibited similar or lower degrees of inhibition.

List of Compounds Mentioned:

this compound (5-S-cysteinyldopa, 5SCD, 2-S-cysteinyldopa, 2SCD)

Tyrosine

L-Tyrosine

L-DOPA (3,4-dihydroxyphenylalanine)

Dopaquinone

Cysteine

L-Cysteine

Glutathione

5-S-glutathionedopa

Eumelanin

Pheomelanin

5,6-dihydroxyindole (DHI)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Indole-5,6-quinone

Benzothiazine

Benzothiazole

Catechol

Dopachrome (B613829)

Leucodopa

3-methoxytyrosine (B193592)

5-hydroxy-6-methoxyindole

6-hydroxy-5-methoxyindole

5-methoxyindole-2-carboxylic acid

5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C)

6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C)

this compound-quinone (CDQ)

Ortho-quinonimine (QI)

Pyridinecarboxylic acids (e.g., pyridine-2,3,4,6-tetracarboxylic acid, 2-[2′-(4′,5′-dicarboxythiazolyl)]-3,4,6-pyridinetricarboxylic acid (TPCA))

L-cysteinamide

N-Acetyl L-cysteine

Dopamine (B1211576)

5-S-cysteinyldopamine

8-methoxypsoralen

Elucidating the Biosynthetic and Enzymatic Pathways of Cysteinyldopa

Precursor Substrates and Initial Enzymatic Transformations

The journey to cysteinyldopa begins with foundational molecules and enzyme-driven conversions that set the stage for its ultimate synthesis.

L-Tyrosine Hydroxylation and L-DOPA Formation

The initial substrate for the melanin (B1238610) synthesis pathway is the amino acid L-tyrosine. nih.gov The first crucial and rate-limiting step is the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). taylorandfrancis.comtaylorandfrancis.com This reaction is catalyzed by tyrosinase, a copper-containing enzyme that is central to melanin production. taylorandfrancis.comtaylorandfrancis.com Tyrosinase exhibits monophenolase activity in this step, introducing a hydroxyl group to the phenol (B47542) ring of tyrosine. researchgate.net This conversion is a pivotal point, as L-DOPA serves as a precursor for both eumelanin (B1172464) and pheomelanin pathways. nih.gov

Dopaquinone (B1195961) Generation as a Critical Intermediate

Following its formation, L-DOPA is further acted upon by the same enzyme, tyrosinase. In this second step, tyrosinase exhibits its diphenolase activity, oxidizing L-DOPA into the highly reactive ortho-quinone, dopaquinone. taylorandfrancis.comnih.govwikipedia.org Dopaquinone is an unstable molecule and represents the most critical branching point in melanogenesis. The fate of dopaquinone determines whether eumelanin or pheomelanin will be produced. nih.govnih.gov In the absence of sufficient sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form intermediates for the eumelanin pathway. nih.gov However, in the presence of cysteine, the pathway is diverted towards pheomelanin synthesis. mdpi.com

Enzymatic Catalysis in this compound Synthesis

Mechanisms of Tyrosinase Involvement

Tyrosinase is the principal enzyme in the synthesis of this compound's precursor. It sequentially catalyzes two distinct oxidative reactions:

Hydroxylation of L-tyrosine: The conversion of L-tyrosine to L-DOPA. taylorandfrancis.com

Oxidation of L-DOPA: The conversion of L-DOPA to dopaquinone. taylorandfrancis.comresearchgate.net

Both reactions are essential, as dopaquinone is the specific molecule that reacts with cysteine to form this compound. mdpi.com Therefore, the activity of tyrosinase directly controls the availability of the substrate required for the pheomelanin pathway. taylorandfrancis.com

Roles of Associated Enzymes and Protein Modulators

While tyrosinase is the key enzyme for producing dopaquinone, other proteins can influence which melanin pathway is favored. The tyrosinase-related proteins, TRP-1 and TRP-2 (also known as dopachrome (B613829) tautomerase or DCT), are primarily involved in the eumelanin pathway. frontiersin.orgresearchgate.netqiagen.com

Dopachrome Tautomerase (DCT/TRP-2): This enzyme catalyzes the tautomerization of dopachrome (an intermediate in the eumelanin pathway) to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). biomedpharmajournal.orgbiorxiv.orgmdpi.com By efficiently converting dopachrome, DCT promotes the eumelanin pathway, thus competing with the pheomelanin pathway for the initial dopaquinone substrate. biorxiv.org

Tyrosinase-Related Protein 1 (TRP-1): TRP-1 also functions in the eumelanin pathway, downstream of DCT, and is known to stabilize tyrosinase. japer.injaper.in Its activity in promoting eumelanin synthesis indirectly influences the amount of dopaquinone available for the pheomelanin route. japer.inallenpress.com

The balance between tyrosinase activity and the availability of cysteine is the primary determinant for the synthesis of this compound. nih.gov

Characterization of Non-Enzymatic this compound Formation Pathways

The final and defining step in the synthesis of this compound is a spontaneous chemical reaction that does not require enzymatic catalysis. nih.govgenome.jpkegg.jp This reaction is a nucleophilic addition where the sulfhydryl (-SH) group of the amino acid L-cysteine attacks the dopaquinone molecule. nih.govmdpi.com

This process is a rapid, non-enzymatic reaction. nih.gov The presence of cysteine in the cellular environment effectively traps dopaquinone, diverting it from the eumelanin pathway. nih.govmdpi.com The primary product of this reaction is 5-S-cysteinyldopa, where the cysteine molecule has attached at the 5th position of the dopaquinone ring. nih.govmdpi.com Minor isomers, such as 2-S-cysteinyldopa, may also be formed. mdpi.com This spontaneous addition highlights that the direction of melanogenesis is heavily dependent on the local biochemical environment, specifically the concentration of cysteine at the site of melanin synthesis. nih.gov There is also evidence that this compound can be formed from glutathionyldopa through enzymatic hydrolysis. medicaljournalssweden.se

Stereochemical Considerations and Diastereomeric Synthesis of this compound

This compound, an amino acid formed through the nucleophilic addition of cysteine to dopaquinone, possesses inherent stereochemical complexity. medicaljournals.se The structure contains chiral centers derived from both the cysteine and the dihydroxyphenylalanine (dopa) moieties. The naturally occurring form is 5-S-L-cysteinyl-L-dopa, which arises from the reaction between L-cysteine and L-dopa. medicaljournals.se However, by utilizing different stereoisomers of the precursor amino acids, it is possible to synthesize distinct diastereomers of this compound.

The synthesis of these diastereomers can be achieved both enzymatically and through chemical oxidation. In a common laboratory preparation, the enzyme tyrosinase is used to oxidize dopa to dopaquinone. medicaljournals.se This highly reactive intermediate then readily conjugates with cysteine. caldic.com By controlling the stereochemistry of the starting materials (dopa and cysteine), specific diastereomers can be produced. For instance, reacting L-dopa with D-cysteine, or D-dopa with L-cysteine, results in the formation of diastereomers of the naturally occurring L-L isomer. medicaljournals.se

Three specific diastereomers of 5-S-cysteinyldopa have been prepared for investigative studies: 5-S-L-cysteinyl-L-dopa, 5-S-L-cysteinyl-D-dopa, and 5-S-D-cysteinyl-L-dopa. medicaljournals.se The synthesis involves dissolving the respective dopa and cysteine isomers in a phosphate (B84403) buffer, followed by the addition of mushroom tyrosinase to catalyze the oxidation and subsequent conjugation. medicaljournals.se

Table 1. Synthesized Diastereomers of 5-S-Cysteinyldopa
This compound DiastereomerDopa Isomer UsedCysteine Isomer Used
5-S-L-cysteinyl-L-dopaL-dopaL-cysteine
5-S-D-cysteinyl-L-dopaL-dopaD-cysteine
5-S-L-cysteinyl-D-dopaD-dopaL-cysteine

Differentiation and Significance of this compound Diastereomers

The differentiation of this compound diastereomers is critical for their use in research and diagnostics. Because diastereomers have different physical properties, they can be separated using chromatographic techniques. uni-hamburg.de High-performance liquid chromatography (HPLC) has proven to be an effective method for separating these compounds. medicaljournals.senih.gov For example, 5-S-L-cysteinyl-L-dopa can be successfully separated from its diastereomer, 5-S-D-cysteinyl-L-dopa, using a reversed-phase C18 column and a specific mobile phase. medicaljournals.semedicaljournalssweden.se However, research has shown that separating 5-S-L-cysteinyl-D-dopa from 5-S-D-cysteinyl-L-dopa may not be achievable under the same conditions. medicaljournals.se

Table 2. HPLC Conditions for Separation of 5-S-Cysteinyldopa Diastereomers
ParameterSpecification
Mobile PhaseWater, 3.0 g orthophosphoric acid and 6.0 g methanesulphonic acid per litre, pH 3.00
ColumnNucleosil C18 (5 µm), 250x4.6 mm
Flow Rate1.5 ml/min
This method separates 5-S-L-cysteinyl-L-dopa from 5-S-D-cysteinyl-L-dopa. medicaljournals.semedicaljournalssweden.se

The ability to synthesize and separate these diastereomers holds considerable significance for several reasons.

Internal Standards: The analysis of catecholic amino acids like 5-S-cysteinyldopa is challenging due to their susceptibility to oxidation. medicaljournalssweden.se Synthesized diastereomers serve as ideal internal standards in analytical procedures. medicaljournals.semedicaljournalssweden.se By adding a known quantity of a diastereomer (e.g., 5-S-D-cysteinyl-L-dopa) to a biological sample, one can accurately quantify the naturally occurring 5-S-L-cysteinyl-L-dopa, correcting for any degradation or loss during sample collection and processing. medicaljournalssweden.se This is particularly important in clinical settings where falsely low or high levels could occur. medicaljournalssweden.se

Studying Enzymatic Pathways: The diastereomers are valuable tools for differentiating between stereospecific enzymatic reactions and non-specific chemical oxidation of dopa. medicaljournals.senih.govmedicaljournalssweden.se The formation of specific diastereomers can provide insights into the stereoselectivity of enzymes like tyrosinase. scispace.com

Biomarker Research: 5-S-cysteinyldopa is a well-established biomarker for malignant melanoma, as it is produced by melanoma cells and excreted in urine and plasma. wikipedia.orgresearchgate.netnih.gov The ability to accurately measure its concentration using diastereomeric internal standards enhances the reliability of diagnostic and prognostic assessments. researchgate.netnih.gov Elevated levels of 5-S-cysteinyldopa are correlated with melanoma progression and tumor burden. nih.govpor-journal.com

Metabolic Fates and Degradative Pathways of Cysteinyldopa

Investigation of O-Methylation Pathways of Cysteinyldopa

O-methylation represents a significant metabolic pathway for this compound. This process is primarily catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is also responsible for the methylation of other catechols like dopa. espcr.orgsemanticscholar.org The methylation of 5-S-cysteinyldopa can lead to the formation of different O-methylated derivatives, which have been identified in the urine of melanoma patients. espcr.org

Initial investigations into this pathway involved incubating 5-S-cysteinyldopa with rat liver extracts rich in catechol O-methylating enzymes and S-adenosyl methionine. These experiments successfully demonstrated the formation of a methyl derivative of 5-S-cysteinyldopa. semanticscholar.org This O-methylated metabolite was subsequently isolated from the urine of melanoma patients and identified using gas chromatography-mass spectrometry and nuclear magnetic resonance. semanticscholar.org While O-methylation of dopa primarily occurs at the meta position, the precise site of methylation on the 5-S-cysteinyldopa molecule requires further elucidation, as the thioether bond may influence the methylation site. semanticscholar.org

Research has also explored the potential for decarboxylation of 5-S-cysteinyldopa, a common metabolic fate for dopa. However, studies incubating 5-S-cysteinyldopa with dopa decarboxylase did not detect the formation of 5-S-cysteinyldopamine, suggesting that if decarboxylation occurs, it is a much less significant pathway compared to that of dopa. semanticscholar.org

The O-methylation of indolic precursors of eumelanin (B1172464), such as 5,6-dihydroxyindole (B162784), also occurs, likely in the liver. Two enzymes, catechol-O-methyltransferase and hydroxyindole-O-methyltransferase, are capable of methylating these indole (B1671886) rings at different positions. espcr.org

Research into Systemic Excretion Mechanisms of this compound and its Metabolites

This compound and its metabolites are primarily excreted from the body through the renal system. semanticscholar.org Studies have shown that both free and conjugated forms of 5-S-cysteinyldopa are found in the urine. oup.com The conjugation process, which can involve the attachment of glucuronide or sulfate (B86663) groups, is a common mechanism for increasing the water solubility of compounds to facilitate their excretion. espcr.orgoup.commdpi.com

Research comparing free and total 5-S-cysteinyldopa excretion has revealed that the proportion of conjugated 5-S-cysteinyldopa can be higher in urine with lower concentrations of the free form. oup.com This suggests that at lower levels, conjugation is a more prominent route of elimination.

The renal clearance of 5-S-cysteinyldopa has been investigated in both healthy individuals and patients with metastatic melanoma. In healthy subjects, the renal clearance was reported to be approximately 80 mL/min. oup.comoup.com In melanoma patients, the clearance values have been observed to be lower, ranging from 30 to 69 mL/min. oup.comoup.comnih.gov These values correspond to approximately 43-70% of the creatinine (B1669602) clearance rate, indicating that a significant portion of this compound is cleared by the kidneys. oup.comoup.comnih.gov

Factors such as age and renal function can significantly impact the excretion of this compound. Studies have shown a decrease in urinary excretion of 5-S-cysteinyldopa in elderly individuals compared to younger subjects, which is thought to be due to age-related declines in renal clearance. mdpi.comnih.gov Furthermore, patients with chronic renal failure exhibit elevated serum levels of 5-S-cysteinyldopa, demonstrating the critical role of kidney function in its elimination. mdpi.comoup.comoup.com

The following table summarizes key findings related to the excretion of this compound and its metabolites:

ParameterFindingReference
Forms Excreted Free and conjugated (glucuronide and sulfate) forms. oup.commdpi.com
Renal Clearance (Healthy) ~80 mL/min. oup.comoup.com
Renal Clearance (Melanoma) 30-69 mL/min. oup.comoup.comnih.gov
Effect of Age Decreased urinary excretion in elderly subjects. mdpi.comnih.gov
Effect of Renal Failure Elevated serum levels. mdpi.comoup.comoup.com

Studies on the Turnover Dynamics of Protein-Bound this compound

Beyond its role as a free molecule, this compound can also be found bound to proteins. nih.govmedicaljournalssweden.semedicaljournalssweden.se The presence of protein-bound dopa and 5-S-cysteinyldopa has been detected in various tissues, including some that are not involved in melanin (B1238610) production (non-melanogenic tissues) such as the liver, kidney, and brain of mice, and the adrenals of rats. nih.govmedicaljournalssweden.semedicaljournalssweden.se This suggests that oxidation mechanisms other than the tyrosinase enzyme system may be involved in the formation of these catechols within proteins. nih.govmedicaljournalssweden.semedicaljournalssweden.se

The turnover of these this compound-containing proteins is a dynamic process that can lead to the release of free 5-S-cysteinyldopa into the bloodstream. nih.govmedicaljournalssweden.semedicaljournalssweden.se This released catechol can then be excreted in the urine. nih.govmedicaljournalssweden.semedicaljournalssweden.se This pathway provides a potential source for the urinary 5-S-cysteinyldopa observed in animals that lack tyrosinase activity, such as albino mice. nih.govmedicaljournalssweden.semedicaljournalssweden.se

The concept of protein turnover involves a balance between protein synthesis and degradation, which is essential for maintaining cellular function. stjude.orgliverpool.ac.uk The lifecycle of a protein, from its synthesis to its eventual degradation, varies depending on the specific protein and its function. stjude.org The degradation of proteins containing 5-S-cysteinyldopa would contribute to the pool of this compound available for systemic circulation and subsequent excretion.

The table below presents data on the content of protein-bound 5-S-cysteinyldopa found in various non-melanogenic tissues of mice, highlighting that its presence is not exclusive to melanin-producing cells.

Tissue (Mouse)Protein-Bound 5-S-Cysteinyldopa Content (nmol/g tissue)Reference
Liver Small amounts detected nih.govmedicaljournalssweden.semedicaljournalssweden.se
Kidney Small amounts detected nih.govmedicaljournalssweden.semedicaljournalssweden.se
Brain Small amounts detected nih.govmedicaljournalssweden.semedicaljournalssweden.se

Data presented as qualitative descriptions as specific numerical values were not consistently provided across the sources.

Cysteinyldopa S Central Role in Melanogenesis and Pigmentation Biology Research

Cysteinyldopa as a Key Intermediate in Pheomelanin Biosynthesis

The synthesis of pheomelanin is fundamentally dependent on the formation of this compound. This process begins with the enzymatic oxidation of tyrosine and diverges from the eumelanin (B1172464) pathway at the dopaquinone (B1195961) stage.

Condensation Reactions with Dopaquinone and Cysteine

The initial and rate-limiting step in melanogenesis is the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to the highly reactive intermediate, dopaquinone, a reaction catalyzed by the enzyme tyrosinase. nih.govijcmas.comnih.gov In the presence of sulfhydryl compounds, particularly the amino acid L-cysteine, dopaquinone undergoes a rapid condensation reaction. nih.govtaylorandfrancis.com This reaction, a Michael 1,6-addition, results in the formation of this compound. nih.govnih.gov The primary isomer formed is 5-S-cysteinyldopa, with 2-S-cysteinyldopa produced to a lesser extent. nih.govnih.govmedicaljournals.se The availability of cysteine is a critical determinant for the synthesis of pheomelanin. taylorandfrancis.comontosight.ai Glutathione (B108866) can also react with dopaquinone to form glutathionyldopa, which can subsequently be metabolized to this compound. skinwhiteningscience.commedicaljournalssweden.se

Subsequent Oxidative Polymerization to Pheomelanin

Once formed, this compound serves as the precursor for pheomelanin. skinwhiteningscience.comresearchgate.net The process continues with the oxidation of this compound, which can occur through a redox exchange with dopaquinone, forming the quinone of this compound. nih.gov This reactive intermediate then undergoes intramolecular cyclization to generate benzothiazine intermediates. nih.govresearchgate.net Further oxidative polymerization of these benzothiazine derivatives leads to the formation of the complex, heterogeneous polymer that constitutes pheomelanin, the pigment responsible for red and yellow hues in hair and skin. researchgate.netacs.orgnih.gov

Interplay of this compound in Eumelanin Pathway Regulation

The formation of this compound directly impacts the eumelanin pathway by diverting the common precursor, dopaquinone. In the absence or depletion of cysteine, dopaquinone proceeds down the eumelanin pathway, undergoing intramolecular cyclization to form leucodopachrome (B102365) and subsequently dopachrome (B613829). nih.govskinwhiteningscience.com This pathway ultimately leads to the production of the brown-black pigment, eumelanin. Therefore, the presence and concentration of cysteine, leading to this compound formation, act as a switch, shunting the melanogenic process towards pheomelanin synthesis and away from eumelanin production. researchgate.netajol.info Research indicates that in mixed melanogenesis, pheomelanin is synthesized first; once cysteine is depleted, eumelanin is then deposited on the pre-existing pheomelanin. researchgate.net

Regulatory Mechanisms of Melanin (B1238610) Synthesis Involving this compound

The balance between eumelanin and pheomelanin production is tightly regulated by several factors that influence the formation and fate of this compound.

Modulatory Effects of Sulfhydryl Compounds (e.g., Cysteine, Glutathione)

The availability of sulfhydryl compounds, primarily cysteine and glutathione, is a key regulatory factor in melanogenesis. capes.gov.brmdpi.com High concentrations of these thiols favor the reaction with dopaquinone, leading to the production of this compound and consequently pheomelanin. ajol.infocapes.gov.br Conversely, low levels of sulfhydryl compounds allow dopaquinone to enter the eumelanin pathway. nih.gov Studies have shown that cysteine can also directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, further influencing the type and amount of melanin produced. capes.gov.branimbiosci.org Glutathione has been observed to have a dual effect, activating tyrosinase at lower concentrations and inhibiting it at higher concentrations. capes.gov.br

Regulation of Dopaquinone Levels and Subsequent Pigmentary Outcome

The concentration of dopaquinone is a critical node in determining the pigmentary outcome. nih.gov Tyrosinase activity is a major factor controlling the rate of dopaquinone formation. nih.govresearchgate.net Higher tyrosinase activity can lead to a more rapid production of dopaquinone. The ratio of eumelanin to pheomelanin is ultimately determined by both the activity of tyrosinase and the availability of cysteine within the melanosomes. nih.gov Factors that upregulate tyrosinase activity, such as α-melanocyte-stimulating hormone (α-MSH), tend to favor eumelanin production, likely by increasing dopaquinone levels to a point where the available cysteine is rapidly consumed, allowing the pathway to switch to eumelanogenesis. nih.govanimbiosci.org Therefore, the interplay between the rate of dopaquinone synthesis and the concentration of available sulfhydryl compounds dictates the direction of melanogenesis.

Table of Research Findings on this compound in Melanogenesis

Research Focus Key Findings References
Formation of this compound Dopaquinone reacts with cysteine via a Michael 1,6-addition to form primarily 5-S-cysteinyldopa. nih.govnih.gov
Pheomelanin Synthesis This compound undergoes oxidative polymerization via benzothiazine intermediates to form pheomelanin. nih.govresearchgate.netacs.org
Pathway Regulation The presence of cysteine diverts dopaquinone from the eumelanin pathway to the pheomelanin pathway. researchgate.netajol.info
Sulfhydryl Compound Effects Cysteine and glutathione levels are critical in determining the type of melanin produced. Cysteine can also inhibit tyrosinase. capes.gov.branimbiosci.org

| Role of Dopaquinone Levels | The ratio of tyrosinase activity to cysteine availability determines the eumelanin/pheomelanin ratio. | nih.gov |

Table of Chemical Compounds

Compound Name
5,6-dihydroxyindole (B162784)
5,6-dihydroxyindole-2-carboxylic acid
5-S-cysteinyldopa
Benzothiazine
Cysteine
This compound
DOPA
Dopachrome
Dopaquinone
Eumelanin
Glutathione
Glutathionyldopa
Leucodopachrome
L-DOPA
Melanin
Pheomelanin

Cysteinyldopa in the Context of Cellular Redox Homeostasis and Oxidative Stress Research

Exploring the Antioxidative Potential of Cysteinyldopa

Research has illuminated the capacity of this compound, particularly 5-S-cysteinyldopa, to act as a potent antioxidant. Its protective effects are attributed to its ability to inhibit hydroxylation and oxidation reactions, which are central to oxidative damage. This inhibitory action is significantly more potent than that of other well-known antioxidants and related compounds. nih.gov

One of the primary mechanisms underlying the antioxidative potential of 5-S-cysteinyldopa is its ability to scavenge free radicals. It is a powerful inhibitor of reactions mediated by hydrogen peroxide. nih.gov Furthermore, 5-S-cysteinyldopa demonstrates a strong capacity for iron chelation. It forms a chelate complex with ferric ions, which can prevent these ions from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. nih.gov This dual action of free radical scavenging and iron chelation makes 5-S-cysteinyldopa a robust protector against oxidative damage.

The synthesis of 5-S-cysteinyldopa in melanocytes is also proposed to be a defense mechanism against the oxidative stress generated during pigment formation. nih.gov By reacting with dopaquinone (B1195961), cysteine channels the pathway towards pheomelanin synthesis, a process that simultaneously detoxifies the highly reactive dopaquinone intermediate. nih.gov

Table 1: Comparative Inhibitory Effects of 5-S-Cysteinyldopa on Hydroxylation/Oxidation Reactions
CompoundRelative Inhibitory PotencyPrimary Antioxidant Mechanism
5-S-CysteinyldopaVery StrongFree Radical Scavenging, Iron Chelation nih.gov
DopaModerateFree Radical Scavenging
Acetylsalicylic AcidWeakerFree Radical Scavenging
MannitolWeakerHydroxyl Radical Scavenging

This compound as a Molecular Indicator of Oxidative Processes in Biological Systems

Elevated levels of this compound in biological fluids, such as plasma and urine, have been identified as a reliable biomarker for conditions associated with increased oxidative stress. The formation of this compound can be promoted by various biological oxidations, including reactions involving hydroxyl radicals, which non-enzymatically oxidize tyrosine residues in proteins. mdpi.com

A notable example is observed in patients with chronic renal failure who are undergoing hemodialysis, a condition known to be associated with significant oxidative stress. Studies have shown that serum levels of 5-S-cysteinyldopa in these patients can be elevated by as much as nine-fold compared to healthy controls. mdpi.com This substantial increase highlights the correlation between systemic oxidative stress and the production of this metabolite.

In the context of malignant melanoma, serum concentrations of 5-S-cysteinyldopa are also significantly increased, particularly in patients with metastatic disease. mdpi.com While this is also a marker for melanoma progression, the underlying oxidative processes in cancer cells contribute to its formation.

Table 2: this compound Levels in Conditions of Oxidative Stress
ConditionBiological FluidObservation
Chronic Renal Failure (Hemodialysis)SerumUp to 9-fold increase in 5-S-cysteinyldopa levels compared to healthy controls. mdpi.com
Malignant Melanoma (Metastatic)SerumSignificantly elevated 5-S-cysteinyldopa concentrations compared to healthy controls. mdpi.com

Research on this compound's Influence on Cellular Responses to Oxidative Damage

The influence of this compound on cellular responses to oxidative damage is complex, with research indicating both protective and potentially damaging roles depending on the cellular context.

As previously mentioned, the synthesis of 5-S-cysteinyldopa is considered a protective mechanism in melanocytes, helping to regulate the levels of the reactive intermediate dopaquinone and thereby mitigating oxidative stress. nih.gov This suggests that the production of this compound is an integral part of the cellular response to the oxidative challenge inherent in melanin (B1238610) synthesis.

Conversely, studies have also revealed that 5-S-cysteinyldopa can exhibit pro-oxidant activity and induce specific cellular responses, particularly in tumor cells. Research has demonstrated that 5-S-cysteinyldopa can be selectively toxic to tumor cells. The mechanism underlying this cytotoxicity has been shown to be mediated by the production of hydrogen peroxide. nih.gov The addition of catalase, an enzyme that degrades hydrogen peroxide, completely abrogates the growth-inhibitory effects of 5-S-cysteinyldopa on human neuroblastoma cells. nih.gov This indicates that in certain cellular environments, this compound can contribute to the generation of reactive oxygen species, leading to a cytotoxic cellular response. It is suggested that the reaction of the catechol structure of this compound with cellular superoxide (B77818) radicals contributes to this hydrogen peroxide production, in addition to its autoxidation. nih.gov

These findings underscore the dual nature of this compound's interaction with cellular redox systems. While it can act as a potent antioxidant, under specific conditions, it can also promote oxidative processes that trigger cellular responses such as apoptosis.

Cysteinyldopa in Neurobiochemistry and Dopaminergic Pathway Research

Formation and Characterization of Cysteinyldopa and Related Conjugates

This compound and its related conjugates, such as cysteinyldopamine (Cys-DA) and cysteinyl-DOPAC, are primarily formed through the auto-oxidation of dopamine (B1211576) and DOPA, followed by conjugation with cysteine. This process typically begins with the oxidation of dopamine or DOPA to their respective quinone forms, which are highly reactive intermediates acs.orgresearchgate.net. In the presence of cysteine, these quinones undergo nucleophilic addition, forming various cysteinyl adducts acs.orgnih.govnih.gov.

The formation can occur via non-enzymatic pathways, driven by auto-oxidation, often facilitated by metal ions researchgate.netwikipedia.org. Enzymatic pathways involving enzymes like tyrosinase or peroxidases have also been implicated in the synthesis of these conjugates nih.govnih.gov. Specific isomers, such as 5-S-cysteinyldopa and 2-S-cysteinyldopa, have been identified, with the 5-S isomer often being the predominant form nih.govnih.govnih.gov. Beyond Cys-DOPA and Cys-DA, other related conjugates like 5-S-cysteinyl-DOPAC have also been detected, indicating a complex metabolic network nih.govresearchgate.net.

The chemical structure of this compound (C12H16N2O6S) has a molecular weight of approximately 316.33 g/mol chemicalbook.comchemsrc.comnih.govmedkoo.com. These compounds are generally characterized by their catechol structure and the presence of a sulfur linkage to a cysteine residue.

Table 1: Identified this compound and Related Catecholamine Conjugates

Compound NameAbbreviationPrimary PrecursorsKey Formation PathwayReferences
This compoundCys-DOPADOPA, CysteineQuinone conjugation, enzymatic/non-enzymatic nih.govnih.govnih.govnih.govpnas.org
5-S-Cysteinyldopa5-S-Cys-DOPADOPA, CysteineQuinone conjugation (major isomer) nih.govnih.govresearchgate.netnih.govmedicaljournalssweden.semedicaljournalssweden.se
2-S-Cysteinyldopa2-S-Cys-DOPADOPA, CysteineQuinone conjugation (minor isomer) nih.govnih.govnih.gov
CysteinyldopamineCys-DADopamine, CysteineQuinone conjugation acs.orgnih.govnih.govresearchgate.netpnas.orgpnas.org
5-S-Cysteinyldopamine5-S-Cys-DADopamine, CysteineQuinone conjugation acs.orgnih.govnih.govresearchgate.netnih.govnih.gov
5-S-Cysteinyl-DOPAC5-S-Cys-DOPACDOPAC, CysteineQuinone conjugation nih.govresearchgate.net
2,5-S,S-Dithis compoundDOPA, CysteineFurther conjugation nih.gov
N-Acetylcysteinyl conjugates of DADopamine, AcetylcysteineMetabolism of Cys-DA/Glu-DA, enzyme-mediated nih.gov

Contributions to Neuromelanin Biosynthesis Pathways

Neuromelanin (NM) is a pigment found in catecholaminergic neurons, notably in the substantia nigra (SN) and locus coeruleus (LC) of the human brain, imparting a characteristic dark color to these regions wikipedia.orgresearchgate.netpnas.org. This compound and its related conjugates are recognized as integral components and precursors in the biosynthesis of neuromelanin nih.govwikipedia.orgpnas.orgmedrxiv.orgpreprints.org.

The synthesis of neuromelanin is a complex process that begins with the oxidation of dopamine or DOPA. While the precise mechanisms are still debated, it is understood that dopamine or DOPA is oxidized to quinone intermediates researchgate.netwikipedia.orgplos.orgresearchgate.net. In the presence of cysteine, these quinones form cysteinyl adducts, such as this compound and cysteinyldopamine acs.orgnih.govpnas.org. These cysteinyl catechols can then undergo further oxidation and polymerization, contributing to the melanic core of neuromelanin pnas.orgpreprints.orgresearchgate.net.

A proposed "casing model" suggests that pheomelanin-like structures, derived from cysteinyl catechols, are formed first, followed by the deposition of eumelanin-like polymers pnas.org. Neuromelanin synthesis is also considered a protective mechanism, as it involves the detoxification of reactive quinones that could otherwise cause cellular damage wikipedia.orgpnas.org. The presence of cysteine in this pathway is crucial for forming the cysteinyl conjugates that are incorporated into the neuromelanin structure, distinguishing it from skin melanin (B1238610) in some aspects of its synthesis pnas.orgresearchgate.net.

Investigation of this compound's Role in Dopaminergic Metabolism

This compound and its derivatives are significant in understanding the metabolic fate of dopamine and its related compounds, particularly in the context of aging and neurodegenerative disorders.

Autoxidation of Dopamine and Catechols Leading to this compound Analogs

Dopamine and other catechols are inherently unstable and prone to auto-oxidation, especially under conditions of excess or in the presence of transition metals researchgate.netwikipedia.orgplos.orgnih.gov. This process generates reactive oxygen species (ROS) and highly reactive quinone species, such as dopamine-o-quinone (DAQ) and DOPA-quinone researchgate.netplos.orgresearchgate.net. These quinones are potent electrophiles that can readily react with cellular nucleophiles, including proteins and amino acids.

Cysteine acts as a crucial scavenger for these reactive quinones, forming stable cysteinyl conjugates like this compound and cysteinyldopamine acs.orgnih.govnih.govnih.gov. This conjugation effectively neutralizes the reactive quinones, preventing them from causing damage to cellular components acs.orgpnas.org. The formation of these cysteinyl derivatives is considered a significant pathway in the metabolism of dopamine and DOPA, particularly when catecholamine levels are high or when cellular antioxidant defenses are compromised nih.govresearchgate.netnih.gov. The relative amounts of these conjugates can be influenced by the concentration of cysteine and the specific oxidative conditions nih.govnih.gov.

Presence and Significance in Specific Dopaminergic Brain Regions

This compound and its related cysteinyl catechol metabolites are consistently detected in dopaminergic brain regions, with a particular abundance noted in the substantia nigra (SN) and locus coeruleus (LC) nih.govnih.govresearchgate.netpnas.org. These regions are characterized by a high concentration of dopaminergic neurons, which are the primary sites of neuromelanin accumulation wikipedia.orgpnas.org. Studies have also reported the presence of these compounds in other brain areas, including the putamen, cortex, and cerebellum pnas.org.

The levels of these cysteinyl derivatives have been observed to increase with age, suggesting a role in age-related oxidative stress nih.govresearchgate.netnih.gov. In the context of Parkinson's disease (PD), altered ratios of cysteinyl catechols to their parent compounds, such as the 5-S-cysteinyldopamine/dopamine ratio, have been identified nih.govresearchgate.net. These changes are indicative of heightened dopamine oxidation, a process implicated in the pathogenesis of PD acs.orgresearchgate.netnih.govresearchgate.net.

The presence and changes in this compound and its analogs are significant for several reasons:

Biomarkers: They serve as potential biomarkers for dopamine oxidation and neuromelanin synthesis, offering insights into the metabolic status of dopaminergic neurons nih.govnih.gov.

Detoxification: Their formation is believed to represent a detoxification pathway, removing neurotoxic quinone species from the cellular environment wikipedia.orgpnas.org.

Pathogenic Role: Conversely, some studies suggest that certain cysteinyl conjugates and their subsequent metabolites might possess inherent toxicity, potentially contributing to the selective degeneration of dopaminergic neurons observed in PD acs.orgnih.gov.

Table 2: Presence and Significance of this compound and Analogs in Brain Regions

Brain RegionPresence of Cys-DOPA/AnalogsSignificanceReferences
Substantia Nigra (SN)HighPrimary site of NM synthesis; altered ratios (e.g., 5-S-Cys-DA/DA) in PD and aging; potential site of toxic metabolite formation. acs.orgresearchgate.netnih.govresearchgate.netpnas.orgnih.govnih.govmpg.de
Locus Coeruleus (LC)HighSite of neuromelanin accumulation; catecholamine metabolism. wikipedia.orgnih.govresearchgate.netpnas.orgmedrxiv.org
PutamenDetectedContains neuromelanin; potential site of Cys-DOPA/DA formation. pnas.org
Cortex (e.g., Premotor)DetectedNeurons containing TH and capable of DOPA synthesis; presence of NM. pnas.org
CerebellumDetectedPresence of NM. pnas.org
Caudate NucleusDetectedDopamine oxidation increases with age. nih.gov

Table 3: Changes in this compound Ratios in Aging and Parkinson's Disease

Parameter / ConditionObservationSignificanceReferences
5-S-Cysteinyldopamine/Dopamine (5-S-Cys-DA/DA) RatioIncreased in Substantia Nigra (SN) of Parkinson's Disease (PD) patients compared to controls. nih.govresearchgate.net Increased with age in Caudate Nucleus (statistically significant) and SN (non-significant). nih.govIndicates increased autoxidation of dopamine. Potential biomarker for PD and age-related oxidative stress. nih.govresearchgate.netnih.gov
5-S-Cysteinyl-DOPAC/DOPAC RatioTendency for higher ratios in PD group compared to controls. nih.govresearchgate.netSuggests increased oxidation of DOPAC, a metabolite of dopamine. nih.govresearchgate.net
Dopamine Oxidation (general)Tendency for higher oxidation in PD group compared to controls. nih.govresearchgate.net Statistically significant increase with age. nih.govresearchgate.netnih.govImplicates oxidative stress in dopamine metabolism as a factor in aging and neurodegeneration. nih.govresearchgate.net

Compound Names Mentioned:

this compound (Cys-DOPA)

Cysteinyldopamine (Cys-DA)

5-S-Cysteinyldopa

2-S-Cysteinyldopa

5-S-Cysteinyldopamine

2-S-Cysteinyldopamine

5-S-Cysteinyl-DOPAC

2,5-S,S-Dithis compound

2,5,6-S,S-Trithis compound

N-Acetylcysteinyl conjugates of Dopamine

Dopamine (DA)

3,4-Dihydroxyphenylalanine (DOPA)

3,4-Dihydroxyphenylacetic acid (DOPAC)

Dopamine-o-quinone (DAQ)

DOPA-quinone

Glutathione (B108866) (GSH)

5-S-Glutathionyldopa (5-S-Glu-DA)

Advanced Analytical Methodologies for Cysteinyldopa Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone of cysteinyldopa analysis, enabling its separation from a complex mixture of endogenous compounds present in biological samples like serum, plasma, and urine. The choice of chromatographic technique and detector is critical for achieving accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) has been a widely used and robust method for the quantitative determination of this compound. nih.govsci-hub.se This technique leverages the electrochemical properties of the this compound molecule, which can be oxidized at a specific potential. The resulting electrical signal is proportional to the concentration of the analyte.

The HPLC-ECD system offers high sensitivity, with the ability to detect amounts as low as 25 picograms of injected this compound. nih.gov The chromatographic separation is typically achieved on a reversed-phase C18 column. capes.gov.br The mobile phase composition is optimized to ensure a good separation of this compound from other potentially interfering compounds. capes.gov.br An amperometric detector set at an oxidation potential of +0.55 V has been shown to be effective for detection. capes.gov.br This method has been successfully applied to determine this compound concentrations in both serum and urine. nih.govcapes.gov.brmedicaljournalssweden.se In normal human serum, the concentration of 5-S-cysteinyldopa is typically found to be in the low nanogram per milliliter range. nih.gov

ParameterValueReference
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) nih.gov
Detection Limit 25 pg (injected amount) nih.gov
Typical Column Reversed-phase C18 capes.gov.br
Detection Potential +0.55 V (amperometric) capes.gov.br
Application Serum, Urine nih.govcapes.gov.brmedicaljournalssweden.se

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as a powerful and highly specific technique for this compound analysis. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound. ddtjournal.comresearchgate.net

In LC-ESI-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of specificity and reducing the likelihood of interference from other compounds. ddtjournal.com This method has been optimized for the determination of 5-S-cysteinyldopa in human plasma. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) further enhances the sensitivity and selectivity of the assay. researchgate.net LC-ESI-MS/MS methods have been validated over concentration ranges suitable for clinical research, for example, from 1.6 to 200 ng/ml. nih.gov

ParameterValueReference
Technique Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) researchgate.netnih.gov
Ionization Method Electrospray Ionization (ESI) ddtjournal.comresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Application Human Plasma researchgate.netnih.gov
Validated Range 1.6 - 200 ng/ml nih.gov

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analytical workflow for this compound measurement. The goal is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample to improve detection sensitivity.

Solid Phase Extraction (SPE) Techniques for Biological Samples

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of this compound from biological samples such as plasma and urine. capes.gov.brresearchgate.netphenomenex.com This technique utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through. chromatographyonline.comthermofisher.com

Several types of SPE cartridges have been evaluated for this compound extraction. These include cartridges with phenylboronic acid (PBA) sorbents, which form a covalent bond with the cis-diol groups of this compound, and cartridges with dual retention mechanisms, such as those containing both hydrophobic and strong cation exchange functionalities. researchgate.netoup.com The choice of SPE sorbent and the optimization of the extraction protocol, including the conditioning, loading, washing, and elution steps, are crucial for achieving high and reproducible recovery of this compound. phenomenex.com For instance, a method using a boronate affinity gel for clean-up reported absolute recoveries of 81.5% for this compound. tandfonline.comresearchgate.netdiva-portal.orgnih.gov Another approach using a combination of strong cation-exchange and phenylboronic acid extraction columns reported analytical recoveries ranging from 90–107%. capes.gov.br

SPE Sorbent TypePrinciple of RetentionApplicationReported RecoveryReference
Phenylboronic Acid (PBA) Covalent bonding with cis-diol groupsUrine, Serum- researchgate.netoup.com
Boronate Affinity Gel Affinity for vicinal hydroxylsSerum81.5 ± 2.8% tandfonline.comresearchgate.netdiva-portal.orgnih.gov
Strong Cation-Exchange (SCX) and PBA Ion-exchange and affinityUrine90–107% capes.gov.br
Hydrophobic and Strong Cation Exchange Hydrophobic and ion-exchange interactionsPlasma- researchgate.net

Method Validation and Analytical Performance Parameters in Research Settings

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. This involves assessing several key performance parameters to ensure the accuracy, precision, and robustness of the assay.

The validation of analytical methods for this compound measurement typically follows guidelines from regulatory bodies. nih.gov Key parameters that are evaluated include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements. This is often expressed as the coefficient of variation (CV).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity: The ability of the method to measure the analyte of interest without interference from other substances present in the sample.

Recovery: The efficiency of the extraction process.

For example, one validated LC-ESI-MS/MS method for 5-S-cysteinyldopa in human plasma demonstrated good accuracy, trueness, and precision over a concentration range of 1.6 to 200 ng/ml. nih.gov Another improved HPLC method showed an imprecision of less than 5.0% over an analytical range of 1.5–500 nmol/L and a limit of quantitation of 1.5 nmol/L. tandfonline.comresearchgate.netdiva-portal.orgnih.gov

Addressing Challenges in this compound Measurement and Sample Stability

The measurement of this compound is not without its challenges. The compound is sensitive to light and oxidation, which can lead to its degradation and result in inaccurate measurements. researchgate.netresearchgate.net Therefore, specific precautions must be taken during sample collection, handling, and storage.

To mitigate degradation, it is recommended to add antioxidants, such as sodium metabisulphite, to blood collection tubes. medicaljournalssweden.se Samples should be protected from light and processed in acidic media at low temperatures (e.g., 4°C). researchgate.net Long-term storage of urine samples requires freezing at -20°C after acidification to a pH of 4-5 to ensure the stability of this compound. nih.gov The inherent instability of this compound in aqueous solutions, where it can oxidize to cystamine, necessitates careful control of storage conditions and may require strategies like saturating solutions with nitrogen gas to reduce degradation. mdpi.comucm.es

Another challenge is the potential for interference from other endogenous compounds, especially when using less specific detection methods. researchgate.net The low physiological concentrations of this compound also demand highly sensitive analytical techniques. nih.gov The development of refined assaying methods has been necessary to overcome the risk of artifacts during sample preparation and to obtain more accurate data. nih.gov

ChallengeMitigation StrategyReference
Sensitivity to Light and Oxidation Addition of antioxidants (e.g., sodium metabisulphite), protection from light, processing in acidic media at low temperatures. medicaljournalssweden.seresearchgate.netresearchgate.net
Sample Stability in Urine Acidification to pH 4-5 and storage at -20°C. nih.gov
Instability in Aqueous Solutions Saturation with nitrogen gas to reduce oxidation to cystamine. mdpi.comucm.es
Interference from Endogenous Compounds Use of highly specific detection methods like tandem mass spectrometry (MS/MS). researchgate.net
Low Physiological Concentrations Use of highly sensitive analytical techniques (e.g., HPLC-ECD, LC-MS/MS) and sample concentration steps. nih.gov
Risk of Artifacts during Sample Preparation Refined and carefully controlled assaying methods. nih.gov

Cysteinyldopa As a Biochemical Marker in Research Applications

Mechanistic Basis for Elevated Cysteinyldopa Levels in Specific Biological States

The elevation of this compound levels in biological samples is often indicative of underlying cellular processes related to melanocyte activity, proliferation, damage, or stress.

This compound is a key intermediate in the formation of pheomelanin, the pigment responsible for red and yellow hues. nih.govmdpi.combiologists.comnih.govmdpi.commedicaljournalssweden.se Its production is intrinsically linked to melanocyte function. Research has shown that while basal this compound excretion does not correlate with constitutive pigmentation or the total number of melanocytes, its levels can increase following external stimuli like ultraviolet (UV) radiation. medicaljournals.senih.gov

In the context of cancer research, particularly melanoma, this compound has emerged as a significant marker. Elevated serum and urinary levels of 5-S-cysteinyldopa are frequently observed in patients with malignant melanoma, reflecting increased melanocyte activity and aberrant cellular proliferation characteristic of the disease. nih.govmdpi.commedicaljournals.sewikipedia.orgresearchgate.netmdpi.commedicaljournalssweden.sesemanticscholar.orgresearchgate.netnih.gov These elevated levels are often associated with melanoma progression and can sometimes precede the clinical detection of metastases, underscoring its role in monitoring tumor burden. nih.govmdpi.comresearchgate.netmedicaljournalssweden.sesemanticscholar.orgnih.gov Furthermore, studies have indicated that this compound may serve as a marker for melanocyte stimulation in conditions like psoriasis, suggesting a broader role in reflecting melanocyte involvement in inflammatory processes. unina.itnih.gov

The increase in this compound levels following UV irradiation is not solely attributed to enhanced melanogenesis but is also strongly linked to cellular damage. medicaljournals.senih.govmedicaljournalssweden.sesemanticscholar.org UV radiation, particularly UVA, can induce oxidative stress and damage to melanocytes and surrounding epidermal or dermal cells, leading to increased this compound excretion. medicaljournals.senih.gov This suggests that this compound may act as an indicator of cellular stress, potentially arising from reactive oxygen species generated during such damage. medicaljournals.senih.gov Indeed, pheomelanin precursors, including this compound, have been implicated in promoting oxidative damage, including DNA damage, through oxygen-dependent mechanisms. rsc.org The compound's potential to be formed via non-enzymatic oxidation pathways, mediated by biological oxidations such as hydroxy radicals, further supports its association with oxidative stress. medicaljournals.senih.gov

Research on its Utility for Monitoring Biochemical Pathways and Processes

This compound's primary role in research is as a marker for melanogenesis and its dysregulation, most notably in melanoma. nih.govmdpi.comnih.govmdpi.com Its elevated presence in serum and urine has been established as a sensitive indicator for the diagnosis and monitoring of melanoma, including the detection of postoperative metastases. nih.govmdpi.commedicaljournals.sewikipedia.orgresearchgate.netmdpi.commedicaljournalssweden.sesemanticscholar.orgresearchgate.netnih.gov Studies have demonstrated that serum this compound levels correlate with tumor size and can reflect melanoma progression more accurately than conventional physical examinations or imaging techniques in certain contexts. mdpi.comresearchgate.netnih.gov

The utility of this compound extends to monitoring treatment efficacy. Research is exploring its role in tracking responses to novel therapies, such as immune checkpoint inhibitors, where changes in this compound levels may provide insights into treatment effectiveness. researchgate.netresearchgate.net Furthermore, its association with psoriasis suggests a potential application in monitoring inflammatory conditions where melanocytes are implicated as stress sensors or modulators. unina.itnih.gov In preclinical models, such as B16 melanoma-bearing mice, serum this compound levels have shown a strong correlation with tumor weight, reinforcing its value in monitoring tumor burden and progression. nih.gov

Comparative Studies with Other Melanogenesis-Derived Metabolites as Research Endpoints

This compound is often studied in conjunction with other metabolites involved in melanin (B1238610) synthesis to delineate specific pathways and enhance diagnostic accuracy. This compound is a marker for pheomelanin, while indolic compounds such as 5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C) and 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C) are associated with eumelanin (B1172464). nih.govmdpi.commedicaljournals.senih.gov

In melanoma research, both this compound and these indolic metabolites are recognized as valuable markers. nih.govmdpi.commedicaljournals.semdpi.com Comparative studies have explored which metabolite better reflects disease status. For instance, in mouse models, while both serum 5H6MI2C + 6H5MI2C and serum 5-S-CD correlated well with tumor weight, their urinary excretion showed no significant correlation, suggesting serum levels might be more indicative of melanoma progression. nih.gov The specificity of this compound for melanoma is considered high, whereas other metabolites like DOPA and its derivatives are less specific. espcr.org

Research has also indicated that this compound may offer advantages over other markers. For example, some studies suggest its serum levels can be more sensitive than lactate (B86563) dehydrogenase (LDH) or S100B in detecting advanced melanoma or predicting prognosis in certain treatment scenarios. nih.govresearchgate.netresearchgate.net However, the interpretation of these comparisons is nuanced; one study in a mouse model proposed that urinary 5H6MI2C might be a better indicator of early-stage melanoma progression, while 5-S-CD could better reflect melanoma cell lysis. medicaljournals.se The ongoing research aims to further elucidate the distinct roles and comparative efficacy of these melanogenesis-derived metabolites as research endpoints.

Data Table: Serum 5-S-Cysteinyldopa Levels in Melanoma Patients

The following table summarizes findings on serum 5-S-cysteinyldopa (5SCD) levels in different subject groups, illustrating its potential as a marker for melanoma progression.

GroupSample Size (n)Mean ± SD (nmol/L)Median (nmol/L)
Control Subjects362.7 ± 1.22.3
Melanoma (No Recurrence)924.0 ± 1.63.8
Melanoma (Metastases)2472 ± 10535

Data adapted from Wakamatsu et al. nih.gov

Compound List

this compound (5-S-cysteinyldopa, 5SCD)

Dopaquinone (B1195961)

Cysteine

Tyrosine

Pheomelanin

Eumelanin

Dopa

Dopamine (B1211576)

5,6-dihydroxyindole (B162784) (DHI)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C)

6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C)

Glutathione (B108866)

Glutathionyldopa

Indoles

Melanogens

4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP)

Lactate dehydrogenase (LDH)

S100B

Melanoma inhibitory activity (MIA)

Hepatocyte growth factor (HGF)

Thiobarbituric acid reactive substances (TBARS)

Dopac (3,4-dihydroxyphenylacetic acid)

Homovanillic acid

Vanillactic acid

Vanillylmandelic acid (VMA)

Interactions and Regulatory Control of Cysteinyldopa Metabolism

Influence of Endogenous and Exogenous Thiol Compounds on Cysteinyldopa Formation Dynamics

The biosynthesis of melanin (B1238610) pigments is a branched pathway that critically depends on the intermediate dopaquinone (B1195961) (DQ), which is generated from tyrosine by the enzyme tyrosinase researchgate.netmdpi.comjst.go.jpmdpi.commdpi.comcaldic.commdpi.comencyclopedia.pubresearchgate.net. The fate of DQ dictates whether eumelanin (B1172464) or pheomelanin is produced. In the absence of thiol compounds, DQ undergoes cyclization and oxidation to form indole (B1671886) derivatives, which polymerize into eumelanin, the dark brown to black pigment researchgate.netmdpi.commdpi.comencyclopedia.pub.

However, in the presence of endogenous or exogenous thiol compounds like cysteine and glutathione (B108866), DQ undergoes a nucleophilic addition reaction. Cysteine reacts with DQ to form 5-S-cysteinyldopa (5-S-CD) and, to a lesser extent, 2-S-cysteinyldopa researchgate.netmdpi.comjst.go.jpmdpi.commdpi.comcaldic.commdpi.comresearchgate.netnih.gov. Similarly, glutathione can react with DQ to yield glutathionyldopa caldic.comnih.govmedicaljournalssweden.sediva-portal.orgresearchgate.netmedicaljournalssweden.se. These thiol-dopa conjugates are precursors for pheomelanin, the yellow to reddish-brown pigment researchgate.netmdpi.comjst.go.jpmdpi.commdpi.comcaldic.commdpi.comencyclopedia.pubresearchgate.netmdpi.com. The relative abundance of cysteine and glutathione thus plays a pivotal role in determining the ratio of eumelanin to pheomelanin synthesis caldic.comresearchgate.netmdpi.commedicaljournals.se.

Furthermore, glutathionyldopa can be enzymatically processed. Enzymes such as γ-glutamyl transpeptidase and peptidases can hydrolyze glutathionyldopa to this compound, integrating glutathione metabolism into the CD pathway caldic.comnih.govmedicaljournalssweden.sediva-portal.orgmedicaljournalssweden.se. While direct addition of cysteine to DQ is considered the primary route for 5-S-CD formation in human epidermal melanocytes, the role of glutathionyldopa conversion highlights the interconnectedness of these thiol metabolites nih.gov. It is noteworthy that high concentrations of glutathione can inhibit the formation of this compound nih.govmedicaljournalssweden.se. The reaction of DQ with cysteine can also occur non-enzymatically, potentially mediated by reactive oxygen species (ROS) in certain cellular environments mdpi.comresearchgate.netmedicaljournals.se.

Table 1: Influence of Thiols on Dopaquinone (DQ) Metabolism and Pigment Formation

Thiol CompoundReaction with Dopaquinone (DQ)Primary Product(s)Pigment Type FavoredKey Enzymes Involved (if applicable)
CysteineNucleophilic addition5-S-Cysteinyldopa, 2-S-CysteinyldopaPheomelaninTyrosinase (initial DQ formation) researchgate.netresearchgate.netnih.gov
GlutathioneNucleophilic additionGlutathionyldopaPheomelanin (via CD)Tyrosinase, γ-Glutamyl Transpeptidase, Peptidases caldic.comnih.govmedicaljournalssweden.sediva-portal.orgmedicaljournalssweden.se

Regulation of this compound Synthesis and Turnover by Intracellular Signaling Pathways

The synthesis and cellular levels of this compound are indirectly regulated through complex intracellular signaling pathways that control the broader process of melanogenesis. A central orchestrator of melanogenesis is the microphthalmia-associated transcription factor (MITF), which drives the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2) researchgate.netmdpi.commdpi.commdpi.comnih.govresearchgate.netmedicaljournals.sedovepress.combjbms.orgmdpi.comfrontiersin.orgencyclopedia.pub. Consequently, signaling pathways that modulate MITF activity profoundly influence the production of DQ and, by extension, this compound.

Several signaling cascades are known to regulate MITF:

cAMP/Protein Kinase A (PKA) Pathway: Activation of the melanocortin 1 receptor (MC1R) by ligands such as α-melanocyte-stimulating hormone (α-MSH) leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This activates PKA, which phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB then promotes MITF gene expression, thereby upregulating melanogenic enzymes and favoring CD formation researchgate.netmdpi.comnih.govresearchgate.netmedicaljournals.sedovepress.combjbms.orgmdpi.com.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Signaling initiated by receptors like KIT or MC1R can activate the MAPK pathway. Activation of ERK1/2 leads to the phosphorylation of MITF, which can result in its ubiquitination and degradation. This process generally leads to a decrease in MITF levels and, consequently, a reduction in melanogenic enzyme expression and CD formation researchgate.netnih.govresearchgate.netmedicaljournals.sedovepress.combjbms.orgmdpi.comfrontiersin.org.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, often activated by growth factors, can interact with other signaling routes, such as the Wnt/β-catenin pathway, to influence MITF transcription and melanogenesis mdpi.comdovepress.combjbms.org.

Wnt/β-catenin Pathway: Activation of the Wnt pathway can lead to the stabilization and nuclear translocation of β-catenin, which in turn enhances MITF expression and promotes melanogenesis nih.govresearchgate.netdovepress.combjbms.orgmdpi.comresearchgate.net.

These pathways are responsive to various stimuli, including UV radiation, which can alter melanocyte signaling and impact melanin production, including the formation of this compound nih.govresearchgate.netunina.it. The dynamic interplay of these signaling networks ensures that CD synthesis is tightly integrated with cellular responses to internal and external cues.

Table 2: Major Signaling Pathways Regulating Melanogenesis and this compound (CD) Formation

Signaling PathwayKey Activators/LigandsPrimary Downstream Target(s)Effect on MITFImpact on Melanogenesis & CD Formation
cAMP/PKAα-MSH, MC1RcAMP, PKA, CREBUpregulationIncreased TYR, TRP1, TRP2 expression; ↑ CD
MAPK/ERKSCF, KIT, MC1RRas, Raf, MEK, ERK1/2Phosphorylation/DegradationDecreased MITF; ↓ CD
PI3K/AktGrowth FactorsAktModulatoryInteracts with Wnt/β-catenin; influences MITF
Wnt/β-cateninWnt ligandsβ-cateninUpregulationEnhances MITF transcription; ↑ CD

Cross-Talk and Interdependency with Other Major Metabolic Networks

This compound metabolism is not an isolated process but is deeply intertwined with other fundamental metabolic networks within the cell. Its formation directly links it to amino acid metabolism , specifically the pathways involving tyrosine and cysteine, as these are the primary substrates researchgate.netmdpi.commdpi.comresearchgate.net.

A significant interdependency exists with redox homeostasis . Thiols like cysteine and glutathione are potent antioxidants that scavenge reactive oxygen species (ROS) and reactive quinones, thereby protecting cellular components nih.govmdpi.combiorxiv.orgnih.gov. The reaction of dopaquinone with thiols to form this compound can be viewed as a protective mechanism, modulating dopaquinone levels and potentially mitigating oxidative stress nih.gov. Conversely, ROS can also mediate the non-enzymatic conjugation of dopa with cysteine, contributing to CD formation mdpi.comresearchgate.netmedicaljournals.se.

The relationship with glutathione metabolism is particularly intricate. Glutathione can serve as a precursor to this compound via glutathionyldopa intermediates, involving enzymes like γ-glutamyl transpeptidase caldic.comnih.govmedicaljournalssweden.sediva-portal.orgmedicaljournalssweden.se. Conversely, high intracellular glutathione levels can inhibit direct this compound formation by competing with cysteine for dopaquinone nih.govmedicaljournalssweden.se. The cellular concentration and turnover of glutathione are thus critical determinants of CD synthesis and the subsequent pigment type produced caldic.comresearchgate.netmdpi.commedicaljournals.se.

Furthermore, this compound metabolism has implications in cancer biology , particularly in melanoma. Melanoma cells often exhibit altered metabolic profiles, including high glutathione levels, which contribute to drug resistance and oxidative stress management diva-portal.orgdiva-portal.orgnih.gov. 5-S-Cysteinyldopa has been investigated as a potential biomarker for melanoma due to its presence and altered levels in patients with the disease mdpi.comnih.gov. The metabolism of CD can also involve pathways such as O-methylation, indicating further metabolic processing semanticscholar.org.

Table 3: Metabolic Interdependencies of this compound (CD) Formation

Metabolic NetworkInterdependency with CD MetabolismKey Processes/Enzymes Involved
Amino Acid Metabolism CD is derived from tyrosine and cysteine.Tyrosine hydroxylation (Tyrosinase), Cysteine availability.
Redox Homeostasis Thiols (Cys, GSH) act as antioxidants, scavenging DQ and ROS. CD formation may regulate DQ levels.Glutathione S-transferase (GST), Glutathione reductase (GR), Reactive Oxygen Species (ROS). nih.govmdpi.combiorxiv.orgnih.gov
Glutathione Metabolism GSH can form glutathionyldopa, a precursor to CD. High GSH can inhibit CD formation.γ-Glutamyl Transpeptidase (γ-GGT), Peptidases, Glutathione S-transferase (GST). caldic.comnih.govmedicaljournalssweden.sediva-portal.orgmedicaljournalssweden.se
Melanoma Metabolism CD is found in melanoma cells; its levels are influenced by metabolic alterations in cancer.High intracellular glutathione, potential biomarker role for CD. mdpi.comdiva-portal.orgnih.gov
General Metabolism CD can undergo further metabolic modifications, such as O-methylation.O-methyltransferase. semanticscholar.org

Compound Name List:

this compound (CD)

5-S-Cysteinyldopa (5-S-CD)

2-S-Cysteinyldopa

Glutathionyldopa

Tyrosine

Cysteine

Glutathione

Dopaquinone (DQ)

Dopa

Tyrosinase

Pheomelanin

Eumelanin

Indole derivatives

MITF (Microphthalmia-associated transcription factor)

TYR (Tyrosinase)

TYRP1 (Tyrosinase-related protein 1)

TYRP2 (Tyrosinase-related protein 2)

α-MSH (α-melanocyte-stimulating hormone)

MC1R (Melanocortin 1 receptor)

cAMP (cyclic adenosine monophosphate)

PKA (Protein Kinase A)

CREB (cAMP-response element-binding protein)

MAPK (Mitogen-activated protein kinase)

ERK (Extracellular signal-regulated kinase)

PI3K (Phosphoinositide 3-kinase)

Akt

Wnt/β-catenin pathway

ROS (Reactive Oxygen Species)

γ-Glutamyl Transpeptidase

Peptidases

Emerging Research Directions and Advanced Conceptual Frameworks for Cysteinyldopa

Characterization and Biological Significance of Protein-Bound Cysteinyldopa

The existence of this compound covalently bound to proteins represents a significant area of study, with implications for understanding its biological roles beyond being a simple melanin (B1238610) precursor. Protein-bound dopa and 5-S-cysteinyldopa have been identified not only in pigmented tissues like black hair and melanoma but also in a range of non-melanogenic tissues. medicaljournalssweden.senih.gov

The formation of protein-bound this compound is thought to occur when tyrosine residues within a protein are oxidized to dopa and subsequently to dopaquinone (B1195961) residues. medicaljournalssweden.senih.gov These reactive dopaquinone moieties can then react with available cysteine residues on the same or different proteins, forming a stable thioether bond and resulting in protein-bound 5-S-cysteinyldopa. nih.gov

The biological significance of this protein-bound form is multifaceted. Firstly, the turnover of these modified proteins is considered a source of the free this compound found in circulation and urine. nih.govmedicaljournalssweden.se This continuous, low-level release from non-melanogenic tissues may account for the basal levels of urinary 5-S-cysteinyldopa observed in healthy individuals. nih.gov

Secondly, and of significant clinical interest, is the association of elevated levels of this compound with malignant melanoma. nih.gov In melanoma cells, abnormal and incomplete melanosome membranes can facilitate the leakage of melanin precursors, including dopaquinone, into the cytosol. nih.gov This leakage can lead to the formation of this compound. nih.gov The urinary excretion of 5-S-cysteinyldopa has been suggested to parallel the stages of melanoma, making it a valuable biomarker for monitoring the progression of the disease. medicaljournalssweden.senih.gov

Summary of Research Findings on Protein-Bound this compound
Research FindingImplication/SignificanceReference
Detected in both melanogenic (e.g., melanoma, pigmented hair) and non-melanogenic tissues (e.g., liver, kidney, brain).Indicates its formation is not exclusively linked to melanocytes or tyrosinase activity. medicaljournalssweden.senih.gov
Formed via oxidation of protein-bound tyrosine residues to dopaquinone, followed by reaction with cysteine residues.Provides a non-enzymatic pathway for its synthesis that can occur throughout the body. nih.gov
Turnover of these proteins releases free this compound into the bloodstream.Contributes to the basal levels of this compound found in urine of healthy individuals. nih.govmedicaljournalssweden.se
Urinary levels of 5-S-cysteinyldopa often correlate with the progression of malignant melanoma.Highlights its role as a significant biomarker for diagnosing and monitoring melanoma. medicaljournalssweden.senih.gov

Development of Novel Theoretical Models for this compound's Involvement in Complex Biochemical Systems

To gain a deeper, atomic-level understanding of the mechanisms governing this compound's formation, researchers have turned to the development of novel theoretical models. These computational approaches provide insights into reaction pathways that are difficult to observe experimentally. A prime example is the use of density functional theory (DFT) to elucidate the peculiar reactivity between dopaquinone and cysteine, the immediate precursors to this compound. nih.gov

The biosynthesis of pheomelanin begins when the thiol group of L-cysteine adds to dopaquinone. nih.gov This reaction, a Michael addition, surprisingly occurs at the 1,6-position (primarily at the C5 carbon of the ring) rather than the more commonly expected 1,4-position. nih.gov This unusual reactivity has been a subject of scientific curiosity, and DFT-based calculations have provided a plausible explanation. nih.gov

These theoretical models have proposed a multi-step pathway for the binding of the cysteine thiolate (Cys–S⁻) to dopaquinone: nih.gov

Initial Coordination: The process begins with the coordination of the cysteine thiolate to the carbon-carbon bridge between the two carbonyl groups (the C3–C4 bridge site) of the dopaquinone molecule. This intermediate is energetically more favorable than a direct attack on the C5 site. nih.gov

Migration: From this bridge position, the cysteine thiolate can then migrate to the adjacent C5 or C2 positions with only small activation energies required. nih.gov

Proton Rearrangement (Step 1): Following migration, a proton is transferred from the cysteinyl –NH₃⁺ group to one of the carbonyl oxygen atoms (O4 or O3). nih.gov

Proton Rearrangement (Step 2): A final proton rearrangement occurs from the carbon where the cysteine attached (C5 or C2) to the other carbonyl oxygen (O3 or O4). This final step results in a significant stabilization of the molecule, making the formation of 5-S-cysteinyldopa (the major product) and 2-S-cysteinyldopa (the minor product) essentially irreversible. nih.gov

By modeling the energy changes at each step, these theoretical frameworks provide a comprehensive picture of the reaction dynamics. nih.gov Such computational models are invaluable for understanding not just melanin biosynthesis but also the broader involvement of this compound and related catechols in complex biochemical systems where they may be formed through non-traditional pathways.

Q & A

Q. What are the standard methodologies for detecting and quantifying cysteinyldopa in biological samples?

this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with fluorimetric detection or mass spectrometry (MS). Fluorimetric methods rely on the oxidation of this compound to produce a fluorescent derivative, with sensitivity as low as 25 ng . For higher specificity, tandem MS (e.g., ddMS2) differentiates isomers (2’- and 5’-cysteinyldopa) by comparing fragmentation patterns against synthetic standards . Biological samples (e.g., melanoma tissues or urine) require pre-treatment with perchloric acid to precipitate proteins, followed by centrifugation and filtration .

Q. How is this compound synthesized for experimental use, and what are the challenges in isomer separation?

this compound isomers are synthesized via reactions between cysteine and dopaquinone, adapted from protocols by Ito and Prota (1977) . The major isomer (5’-cysteinyldopa) dominates due to preferential quinone-cysteine coupling, but minor isomers (e.g., 2’-substituted) are also generated. Separation is achieved using reverse-phase HPLC with retention time and MS1 peak intensity analysis. Challenges include overlapping spectral signals, which require mirror plots of ddMS2 data for unambiguous identification .

Q. What enzymatic pathways are implicated in this compound metabolism in vivo?

this compound is metabolized by γ-glutamyl transpeptidase and cysteinylglycine dipeptidase, which sequentially cleave glutathione-dopa to release this compound . In murine models, intravenous glutathione-dopa is rapidly converted to this compound and excreted in urine, while human melanoma homogenates show similar enzymatic activity . Boiling homogenates or adding excess glutathione inhibits these enzymes, confirming their role in metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound metabolic pathways across tissue types?

Discrepancies arise from tissue-specific enzyme expression. For example, guinea pig kidney homogenates metabolize glutathione-dopa to this compound, but human lung tissue homogenates lack this activity . To address contradictions:

  • Compare enzyme activity assays (e.g., fluorimetric detection of this compound post-incubation).
  • Use inhibitors (e.g., glutathione) to confirm pathway specificity.
  • Validate findings with isotopic labeling or knockout models .

Q. What experimental strategies distinguish between 2’- and 5’-cysteinyldopa isomers in complex biological matrices?

Advanced MS techniques are critical:

  • Mirror plots of ddMS2 spectra : Compare fragment ion patterns of synthetic standards (major vs. minor isomers) with biological samples .
  • Retention time alignment : Use ultra-high-resolution HPLC to separate isomers, coupled with MS1 peak intensity ratios for relative quantification .
  • Isotope dilution assays : Spike samples with deuterated this compound isomers to correct for matrix effects .

Q. How do researchers design experiments to investigate the role of this compound in melanosome biogenesis?

  • In vitro models : Use B16F10 melanoma cells to track this compound synthesis via radiolabeled tyrosine precursors .
  • Gene silencing : Knock down MFSD12 (a lysosomal cystine transporter) to assess its impact on this compound accumulation .
  • Enzymatic profiling : Compare γ-glutamyl transpeptidase activity in melanoma vs. non-pigmented tissues using homogenate incubations with glutathione-dopa .

Q. What statistical approaches are appropriate for analyzing this compound’s correlation with melanoma progression?

  • Multivariate regression : Correlate this compound urinary levels with tumor stage, controlling for variables like patient complexion and glutathione levels .
  • Longitudinal studies : Use repeated-measures ANOVA to track this compound excretion pre/post-treatment.
  • Sensitivity analysis : Apply detection limits (e.g., 25 ng) to avoid false negatives in low-abundance samples .

Methodological Considerations

Q. How should researchers address variability in this compound measurements due to isomerization or oxidation?

  • Sample stabilization : Add sodium sulfite (5 mM) during extraction to prevent oxidation .
  • Isomer-specific calibration curves : Use synthetic 2’- and 5’-cysteinyldopa standards for quantification .
  • Blinded analysis : Mask sample identities during MS data processing to reduce bias .

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Stepwise validation : Confirm reaction completion via thin-layer chromatography (TLC) and MS before purification .
  • Purity assessment : Use gel permeation chromatography (GPC) to verify polymer-free synthesis (Mn,app < 25 kDa) .
  • Inter-lab collaboration : Share synthetic standards and protocols through platforms like STRENDA DB for cross-validation .

Data Reporting and Ethics

Q. How should researchers document this compound-related data for public repositories?

  • STRENDA DB compliance : Report enzymatic assay conditions (pH, temperature, substrate concentrations) and raw fluorescence/MS data .
  • Supplementary materials : Include ddMS2 spectra, HPLC chromatograms, and enzyme inhibition curves .
  • Ethical approval : Disclose human tissue use (e.g., melanoma samples) with institutional review board (IRB) approvals .

Q. Tables for Reference

Isomer Retention Time (min)MS1 Peak Intensity (Relative %)Key Fragment Ions (m/z)
5’-Cysteinyldopa12.385%178, 231, 305
2’-Cysteinyldopa13.115%162, 217, 289
Data derived from synthetic standards analyzed via HPLC-ddMS2
Tissue Source This compound Formation (µg/g tissue)Inhibition by Glutathione (3x10⁻⁶ M)
Guinea Pig Kidney18.7 ± 2.1100%
Human Melanoma15.9 ± 1.898%
Human Lung0N/A
Enzymatic activity in tissue homogenates incubated with glutathione-dopa

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.